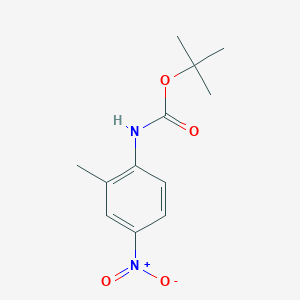

N-BOC-2-Methyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methyl-4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-7-9(14(16)17)5-6-10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXOMQBRXHEGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Importance Within Aromatic Nitro Compounds and Protected Amine Derivatives

The strategic value of N-BOC-2-methyl-4-nitroaniline stems from its dual functionality as both an aromatic nitro compound and a protected amine derivative. Aromatic nitro compounds are fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the nitro group. chemicalbook.com This group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals and dyes. chemicalbook.com The presence of the BOC (tert-butyloxycarbonyl) protecting group on the amine is crucial. The BOC group is widely favored in organic synthesis for its stability under various reaction conditions and the ease with which it can be removed when desired. rsc.org

This combination of a reactive nitro group and a protected amine allows for sequential and controlled chemical transformations. For instance, the nitro group can be selectively reduced without affecting the BOC-protected amine, enabling the introduction of further functionalities at that position. Conversely, the BOC group can be removed to allow reactions at the amino group while the nitro group remains intact. This strategic positioning of functional groups makes this compound a highly versatile intermediate.

The synthesis of this compound itself typically involves the protection of the amino group of 2-methyl-4-nitroaniline (B30703) with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). nih.gov The starting material, 2-methyl-4-nitroaniline, can be prepared through the nitration of o-toluidine (B26562) after acetylation to protect the amino group, followed by hydrolysis. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| Appearance | Yellow to orange crystalline solid xinchem.com |

| Melting Point | 134-135 °C xinchem.com |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide. xinchem.com |

Note: The data in this table is for the parent compound 2-Methyl-4-nitroaniline, as specific data for the N-BOC protected version can vary based on purity and experimental conditions.

Broader Significance in Fine Chemical Synthesis and Materials Science Contexts

Diverse Approaches to N-Boc Protection of Anilines

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions. nih.gov The protection of anilines, including the precursor to this compound, can be achieved through several methods.

Classical and Optimized Protection Protocols (e.g., using Di-tert-butyl Dicarbonate (B1257347) with or without Catalysts)

The most common method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O). wikipedia.org This pyrocarbonate reacts with amines to form N-tert-butoxycarbonyl derivatives, also known as Boc-protected amines. wikipedia.org

Classical protocols often employ a base to facilitate the reaction. For instance, the Boc group can be introduced to an amine under aqueous conditions using Boc₂O in the presence of a base like sodium bicarbonate. wikipedia.org In organic solvents such as acetonitrile, 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst. wikipedia.org For less nucleophilic amines, such as aryl amines, methods involving the introduction of two Boc groups followed by the selective removal of one have been developed to improve yields. researchgate.net

Various catalysts have been investigated to optimize the N-Boc protection reaction. Lewis acids like yttria-zirconia, Zn(ClO₄)₂, LiClO₄, Cu(BF₄)₂, La(NO₃)₃, and ZrCl₄ have been explored, although their strong affinity for amino groups can sometimes limit their effectiveness. thieme-connect.com On the other hand, base-mediated methods using catalysts such as DMAP, NaOH, K₂CO₃, Et₃N, and NaHCO₃ are also common. thieme-connect.com However, these can suffer from drawbacks like long reaction times and the use of toxic reagents. thieme-connect.com The use of solid acid catalysts, like solid-supported perchloric acid, offers an efficient and reusable option for the chemoselective N-Boc protection of amines.

Environmentally Benign and Catalyst-Free N-Boc Protection Strategies

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For N-Boc protection, several solvent-free and catalyst-free approaches have been reported.

One highly efficient method involves the reaction of amines with Boc₂O at room temperature without any solvent or catalyst. thieme-connect.com This method is noted for its simplicity, excellent chemoselectivity, and high yields, making it a superior alternative to many existing methods. thieme-connect.com The reaction between aniline (B41778) and Boc₂O under these conditions is exothermic and proceeds to completion within 30 minutes, affording the mono-N-Boc derivative in 95% yield. thieme-connect.com This approach works well for a range of electron-deficient, electron-rich, and sterically hindered aromatic amines. researchgate.net

Other green approaches include the use of water as a solvent, which can facilitate the chemoselective N-tert-butyloxycarbonylation of amines without the formation of side products. organic-chemistry.org Glycerol has also been utilized as a green solvent for the N-Boc protection of various amines at room temperature. researchgate.net Additionally, malic acid has been demonstrated as a recyclable, green catalyst for this transformation under solvent-free conditions. benthamdirect.com The use of heterogeneous catalysts like Amberlyst A 21, a mild basic solid resin, under solvent-free conditions also presents an environmentally benign and reusable option. scispace.com

Tandem and One-Pot Procedures for N-Boc Protected Secondary Amines

One-pot tandem reactions offer significant advantages in terms of efficiency and atom economy. A notable example is the direct reductive amination of aldehydes with primary amines, followed by N-Boc protection in a single pot. nih.govresearchgate.net This procedure utilizes a system of Boc₂O and sodium triacetoxyborohydride (B8407120) (STAB) and is highly efficient and selective, providing excellent yields of N-Boc protected secondary amines. nih.govnih.gov This method is versatile and can be applied even in cases where the products are prone to intramolecular lactamization. nih.govresearchgate.net The reaction typically involves stirring the aldehyde and amine in a solvent like dichloromethane (B109758), followed by the addition of Boc₂O and STAB. nih.gov

Synthesis of 2-Methyl-4-nitroaniline: A Core Intermediate

2-Methyl-4-nitroaniline is a crucial intermediate in the synthesis of this compound and is also used in the production of azo dyes.

Multi-Step Synthesis from Ortho-Toluidine via Acylation, Nitration, and Hydrolysis

A common and well-established industrial method for synthesizing 2-methyl-4-nitroaniline involves a three-step process starting from ortho-toluidine.

Acylation: The amino group of o-toluidine (B26562) is first protected by acylation. This is typically achieved by reacting o-toluidine with acetic anhydride (B1165640) to form N-acetyl-o-toluidine (2-acetamidotoluene). ulisboa.pt This step is crucial to prevent the oxidation of the amino group during the subsequent nitration and to direct the incoming nitro group to the desired position. Other acylating agents like tosyl chloride and formic acid have also been reported. google.com

Nitration: The N-acetyl-o-toluidine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). ulisboa.ptgoogle.com The acetyl group directs the electrophilic substitution to the para position relative to the amino group, leading to the formation of N-acetyl-2-methyl-4-nitroaniline.

Hydrolysis: Finally, the acetyl group is removed by hydrolysis, typically using sulfuric acid and water, to yield 2-methyl-4-nitroaniline. ulisboa.ptgoogle.com The product is then isolated by neutralization and filtration. google.com Yields for this multi-step process have been reported to be around 78.4%. google.com

An alternative protecting group, the benzenesulfonyl group, has also been used. In this case, N-benzenesulfonyl-o-toluidine is nitrated and then hydrolyzed to give 2-methyl-4-nitroaniline in an 80% yield. chemicalbook.comchemicalbook.com

Mechanistic Considerations in Nitration Selectivity for Toluidine Derivatives

The regioselectivity of the nitration of toluidine derivatives is governed by the electronic and steric effects of the substituents on the aromatic ring. The amino group (or its acylated form) and the methyl group are both activating, ortho-, para-directing groups.

In the case of N-acetyl-o-toluidine, the acetamido group is a stronger activating and directing group than the methyl group. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at the ortho and para positions. Steric hindrance from the methyl group and the acetamido group at the ortho positions favors substitution at the para position, leading to the formation of N-acetyl-2-methyl-4-nitroaniline as the major product. ulisboa.pt

The choice of the protecting group can influence the regioselectivity. For instance, in the nitration of p-toluidine (B81030) derivatives, the use of an acetamide (B32628) protecting group leads to a 97% yield of 4-methyl-2-nitroaniline, whereas a bulkier succinimide (B58015) protecting group results in almost exclusive formation of 4-methyl-3-nitroaniline. ulisboa.pt This is attributed to the weaker resonance effect (+R effect) of the succinimide group compared to the acetamide group, allowing the methyl group's directing effect to dominate. ulisboa.pt

The nitrating agent and reaction conditions also play a significant role. While the classical mixed acid system is widely used, it generates significant acid waste. ulisboa.pt Alternative nitrating systems, such as nitric acid in organic solvents, can offer higher selectivity due to the formation of solvent-nitric acid complexes that modulate the reactivity of the nitronium ion. lukasiewicz.gov.pl

Green Chemistry Principles in Precursor Synthesis Optimization

The primary precursor, 2-methyl-4-nitroaniline, is conventionally synthesized from o-toluidine through a three-step process: protection of the amino group via acetylation, subsequent nitration, and final hydrolysis to remove the acetyl group. google.comchemicalbook.com While effective, this traditional route presents opportunities for optimization in line with the principles of green chemistry, which prioritize waste reduction, use of safer chemicals, and energy efficiency. nih.gov

Optimization efforts target several aspects of the synthesis. One key area is the choice of acylating and nitrating agents. For instance, a patented method utilizes acetic acid as the acylation agent, followed by nitration with concentrated nitric acid and hydrolysis with hydrochloric acid, aiming for a more concise and cost-effective process. google.com Another approach to synthesizing a related isomer, 4-methyl-2-nitroaniline, employs a cleaner catalytic method using a copper salt, tert-butyl nitrite (B80452) as the nitrating agent, and air as the oxidant, thereby avoiding harsh acidic conditions and improving the environmental profile of the reaction. patsnap.com

The solvent choice and reaction conditions are also critical. The development of spreadsheet-based tools allows for the in silico evaluation of reaction kinetics and solvent effects, enabling chemists to predict greener reaction conditions before experimentation. nih.gov For related oxidation processes, such as the synthesis of 2-methyl-4-nitrobenzoic acid, the use of dilute nitric acid has been explored as a more environmentally benign oxidant compared to traditional heavy-metal-based reagents like permanganate (B83412) or dichromate, which cause significant pollution. google.com These principles of catalyst selection, use of milder reagents, and predictive modeling can be directly applied to enhance the greenness of 2-methyl-4-nitroaniline synthesis.

Chemo- and Regioselective Synthesis of this compound

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 2-methyl-4-nitroaniline is a critical step for its use in further synthetic applications. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aniline's amino group, making this protection challenging. The focus of modern methods is on achieving high chemoselectivity—ensuring the reaction occurs exclusively at the amine—and developing efficient catalytic systems.

The direct protection of 2-methyl-4-nitroaniline involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O). Due to the reduced reactivity of the amine, this transformation often requires a catalyst to proceed efficiently. A wide array of catalytic systems has been developed for the N-Boc protection of anilines, many of which operate under mild and environmentally friendly conditions. organic-chemistry.org

Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. niscpr.res.in Examples include Amberlite-IR 120 resin, which can catalyze the reaction in minutes under solvent-free conditions, and yttria-zirconia-based Lewis acids. derpharmachemica.comsemanticscholar.org Other effective systems include copper iodide nanoparticles (CuI-NPs) under mechanochemical (grinding) conditions and various ionic liquids, which can act as both solvent and catalyst. niscpr.res.inresearchgate.net These methods often provide excellent yields and avoid the need for hazardous solvents and high temperatures. niscpr.res.in However, for weakly nucleophilic anilines, some methods can be sluggish or require elevated temperatures. semanticscholar.org For particularly challenging or sterically hindered aryl amines, a two-step procedure involving the formation of a di-Boc intermediate followed by the selective removal of one Boc group has been reported as a high-yielding alternative. researchgate.net

| Catalyst System | Key Advantages | Reaction Conditions | Reference |

|---|---|---|---|

| Copper Iodide Nanoparticles (CuI-NPs) | Solvent-free, short reaction time (5-15 min), recyclable catalyst, excellent yields (82-92%). | Mechanochemical (pestle mortar grinding) at room temperature. | niscpr.res.in |

| Amberlite-IR 120 | Solvent-free, very fast (1-3 min), excellent yields (up to 99%), recyclable heterogeneous catalyst. | Stirring at room temperature. | derpharmachemica.com |

| Yttria-Zirconia | Heterogeneous Lewis acid, mild conditions, compatible with labile functional groups. | Acetonitrile, reflux required for deactivated anilines. | semanticscholar.org |

| Ionic Liquids (e.g., [C6(mpy)2][CoCl4]2-) | Mild conditions, high efficiency for halogenated anilines, can act as both catalyst and solvent. | Room temperature. | researchgate.net |

| Iodine | Catalytic amount, solvent-free, ambient temperature. | Room temperature. | organic-chemistry.org |

An alternative strategy involves introducing the Boc protecting group at an earlier stage of the synthesis, prior to the formation of the final 2-methyl-4-nitroaniline structure. This approach can offer advantages in controlling regioselectivity, particularly during the critical nitration step.

One such pathway involves the N-protection of o-toluidine first, followed by nitration. The nature of the protecting group is crucial as it directs the position of the incoming nitro group. Research has shown that while an N-acetyl group on 4-methylaniline directs nitration primarily to the position ortho to the protected amine, a bulkier N-succinimidyl group leads to nitration ortho to the methyl group instead. rsc.org This demonstrates that a strategically chosen protecting group, such as the sterically demanding Boc group, can be used to influence the regiochemical outcome of the nitration of a toluidine precursor.

Comprehensive Analysis of Chemical Transformations and Reactivity Profiles of N Boc 2 Methyl 4 Nitroaniline

Efficient and Selective N-Boc Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions and the relative ease of its removal. awuahlab.com The deprotection of the Boc group from N-BOC-2-methyl-4-nitroaniline can be achieved through several methods, ranging from traditional acid-catalyzed approaches to milder, more chemoselective protocols.

Acid-Catalyzed Deprotection Methods (e.g., Trifluoroacetic Acid, Hydrochloric Acid)

Strong acids are the conventional choice for Boc group removal. researchgate.net The mechanism typically involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Trifluoroacetic Acid (TFA): TFA is frequently used for Boc deprotection, often in a dichloromethane (B109758) (DCM) solvent system. commonorganicchemistry.comresearchgate.net Reaction conditions can be modulated, with concentrations ranging from 25% to 100% TFA, and are typically carried out at room temperature or starting at 0 °C. commonorganicchemistry.comreddit.com While effective, the harshness of TFA can be a drawback, potentially cleaving other acid-sensitive functional groups within the molecule. awuahlab.comrsc.org For instance, traditional TFA-induced cleavage is a stalwart method in peptide chemistry. researchgate.net

Hydrochloric Acid (HCl): Another common method involves the use of hydrochloric acid, often as a solution in an organic solvent like dioxane, methanol (B129727), or ethyl acetate. rsc.orgreddit.com Using 4M HCl in dioxane is a standard procedure that can yield the hydrochloride salt of the deprotected amine, which may precipitate and be easily isolated. reddit.com A solvent-free approach using ex situ generated hydrogen chloride gas has also been developed, offering a clean workup where the product is isolated as the hydrochloric acid salt in quantitative yield. rsc.org However, like TFA, the high acidity of these methods can limit their applicability in the synthesis of complex molecules with sensitive functionalities. mdpi.com

Mild and Chemoselective Deprotection Protocols (e.g., Oxalyl Chloride in Methanol, Deep Eutectic Solvents)

To overcome the limitations of strong acid catalysts, milder and more selective deprotection methods have been developed. These protocols are particularly valuable when working with substrates containing acid-labile groups. nih.gov

Oxalyl Chloride in Methanol: A mild and efficient method for N-Boc deprotection utilizes oxalyl chloride in methanol at room temperature. uky.edursc.org This system has proven effective for a diverse range of substrates, including aromatic compounds with electron-withdrawing groups, such as nitroanilines. nih.gov The reactions are generally fast, often completing within 1-4 hours with high yields. awuahlab.comrsc.org The proposed mechanism is believed to be broader than simple in situ generation of HCl, potentially involving the electrophilic character of oxalyl chloride itself. nih.govuky.edu This method's tolerance for various functional groups makes it a valuable alternative to traditional acid-based deprotection. awuahlab.com

Deep Eutectic Solvents (DES): Deep eutectic solvents represent a greener and more sustainable approach to N-Boc deprotection. mdpi.comunical.it A Brønsted acidic DES, composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), can function as both the reaction medium and the catalyst. unical.it This method allows for the deprotection of a wide variety of N-Boc derivatives in excellent yields under simple and environmentally friendly conditions. mdpi.com The use of DES avoids harsh, corrosive acids and volatile organic solvents, aligning with the principles of green chemistry. researchgate.net

Interactive Data Table: Comparison of N-Boc Deprotection Methods

| Method | Reagents | Solvent | Temperature | Time | Yield | Key Features |

|---|---|---|---|---|---|---|

| Acid-Catalyzed | ||||||

| TFA | Trifluoroacetic Acid | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-18 h | High | Common, effective, but harsh; can cleave other acid-sensitive groups. commonorganicchemistry.comrsc.org |

| HCl | Hydrochloric Acid | Dioxane or Methanol | Room Temp. | Varies | High | Standard procedure; product often precipitates as HCl salt for easy isolation. reddit.comrsc.org |

| Mild & Chemoselective | ||||||

| Oxalyl Chloride | Oxalyl Chloride | Methanol | Room Temp. | 1-4 h | >70% | Mild, fast, and tolerant of many functional groups, especially those with EWGs. awuahlab.comnih.gov |

| DES | Choline Chloride/pTSA | None (DES is solvent) | Room Temp. | Short | Excellent | Green and sustainable; avoids harsh acids and volatile organic solvents. mdpi.comunical.it |

Reactions Centered on the Nitro Group Functionality

The nitro group on the aromatic ring is a key site for chemical transformation, primarily through reduction to an amino group, which then serves as a handle for further synthetic modifications, including the construction of heterocyclic systems.

Catalytic Reduction to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. nbinno.com This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. msu.edu For this compound, this reduction yields tert-butyl (4-amino-2-methylphenyl)carbamate.

Various catalytic systems can achieve this transformation. Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel is a common and effective method. Other reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst. mdpi.comresearchgate.net The choice of method depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, using sodium borohydride with a suitable catalyst can offer mild conditions that preserve other sensitive groups like esters. researchgate.net

Transformations Leading to Heterocyclic Systems

The product of the nitro group reduction, tert-butyl (4-amino-2-methylphenyl)carbamate, is a substituted ortho-phenylenediamine. This structural motif is a highly valuable precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles. nih.gov

The condensation of ortho-phenylenediamines with aldehydes, carboxylic acids, or their derivatives is a standard method for constructing the benzimidazole (B57391) ring system. For example, the diamine derived from this compound can react with various aldehydes in the presence of an oxidizing agent or catalyst to form 2-substituted benzimidazoles. nih.gov This transformation provides a pathway to a wide array of biologically active molecules, as the benzimidazole core is a prominent feature in many pharmaceutical agents. researchgate.net

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the electronic effects of its three substituents: the N-Boc-amino group, the methyl group, and the nitro group.

-NHBoc group: The nitrogen lone pair can be delocalized into the ring, making this a strongly activating, ortho, para-directing group.

-CH₃ group: This is a weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects.

-NO₂ group: This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing resonance and inductive effects.

For electrophilic aromatic substitution (EAS), the positions of attack are determined by the interplay of these directing effects. The two activating groups (-NHBoc and -CH₃) direct incoming electrophiles to the positions ortho and para to them, while the deactivating group (-NO₂) directs to the meta position.

Analyzing the substitution pattern:

The position ortho to -NHBoc and meta to -NO₂ (C5) is strongly activated by the -NHBoc group.

The position ortho to -CH₃ and meta to -NHBoc (C3) is activated by the methyl group.

The position ortho to both -NO₂ and -CH₃ (C3) is also influenced by the deactivating nitro group.

Nucleophilic aromatic substitution (NAS) is also a possibility, although less common for this specific substitution pattern. NAS is generally favored by the presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to a potential leaving group (such as a halide). nbinno.commsu.edu In this molecule, there is no inherent leaving group, but the strong deactivation by the nitro group could render the ring susceptible to certain powerful nucleophiles under specific conditions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the regiochemical outcome is dictated by the most powerful activating group present on the benzene ring. In the case of this compound, the N-BOC group is the most potent activating substituent.

The directing effects of the substituents are as follows:

N-BOC group (at C1): Strongly activating, directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Methyl group (at C2): Weakly activating, directs to the ortho (C3, C6) and para (C5) positions.

Nitro group (at C4): Strongly deactivating, directs to the meta (C2, C6) positions.

Considering these influences, the potential sites for substitution are C3, C5, and C6. The C2 and C4 positions are already substituted. The C6 position is strongly activated by the N-BOC group (ortho) and the nitro group (meta), and moderately activated by the methyl group (ortho). The C3 and C5 positions are less electronically favored. Therefore, electrophilic attack is overwhelmingly directed to the C6 position, which is ortho to the powerful N-BOC directing group. organicchemistrytutor.comyoutube.comminia.edu.eglibretexts.orglibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of N-BOC (C1) | Influence of Methyl (C2) | Influence of Nitro (C4) | Overall Predicted Reactivity |

| C3 | - | Ortho (Activating) | Ortho (Deactivating) | Minor Product |

| C5 | - | Para (Activating) | Ortho (Deactivating) | Minor Product |

| C6 | Ortho (Strongly Activating) | Ortho (Activating) | Meta (Directing) | Major Product |

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. The N-BOC group is recognized as a potent DMG. wikipedia.orgorganic-chemistry.org In this reaction, an organolithium reagent complexes with the heteroatom of the DMG, leading to deprotonation of the adjacent ortho-proton. wikipedia.org

For this compound, the N-BOC group is positioned at C1. The two adjacent ortho positions are C2 and C6.

The C2 position is substituted with a methyl group, precluding deprotonation.

The C6 position bears a proton and is therefore the sole site for DoM directed by the N-BOC group.

Therefore, treatment of this compound with a strong lithium base, such as n-butyllithium or sec-butyllithium, is expected to generate a lithiated species specifically at the C6 position. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. While specific studies on this exact molecule are not prevalent, the principles established with N-BOC-aniline and its derivatives strongly support this predicted outcome. semanticscholar.orgacs.orgacs.org

Transition Metal-Catalyzed Coupling Reactions

The this compound scaffold can participate in a variety of transition metal-catalyzed reactions, leveraging either the nucleophilicity of the protected amine or the C-H bonds on the aromatic ring.

Palladium-Catalyzed C-N Cross-Coupling Reactions of Anilides

This compound can serve as the amine component in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.govwikipedia.orgacs.orglibretexts.org This reaction facilitates the formation of a new carbon-nitrogen bond between the anilide nitrogen and an aryl or vinyl halide/triflate. The N-BOC protecting group is generally compatible with the reaction conditions, which typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgnih.govmit.edusemanticscholar.orgrug.nlyoutube.com The reaction allows for the synthesis of more complex triarylamine derivatives.

Table 2: Typical Conditions for Buchwald-Hartwig Amination with Anilide Substrates

| Component | Examples |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr |

| Ligand | XPhos, SPhos, RuPhos, BINAP, DPPF |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room Temperature to 120 °C |

Data compiled from general procedures for similar substrates.

Palladium-Catalyzed Ortho-C-H Amidation Processes

The N-BOC group can also function as a directing group in palladium-catalyzed C-H activation/functionalization reactions. Specifically, it can direct the amidation of the ortho C-H bond. semanticscholar.org In the context of this compound, the C-H bond at the C6 position is the target for this transformation, as the C2 position is blocked by the methyl group. This process allows for the direct installation of an amino group or a related nitrogen-containing moiety at the C6 position, providing a pathway to highly substituted aniline (B41778) derivatives.

Copper(II)-Mediated Protocols for Related Quinazolinone Synthesis

Quinazolinones are a class of heterocyclic compounds with significant biological activity. nih.govresearchgate.net Many synthetic routes, including copper-mediated protocols, begin with anthranilic acid or its derivatives (2-aminobenzoic acids). nih.govrsc.orgorganic-chemistry.orgrsc.orggaylordchemical.com this compound is not a direct precursor for these specific pathways. However, it can be chemically modified to enter into such synthetic routes. A plausible sequence would involve:

Selective reduction of the nitro group at C4 to an amino group.

Introduction of a carboxyl group or its equivalent at the C3 position.

Alternatively, a known synthetic strategy involves the condensation of an N-acylanthranilic acid with a primary amine. nih.gov To adapt this compound for this, a synthetic chemist would first need to reduce the nitro group and then introduce a carbonyl-containing group at the adjacent position, which represents a significant synthetic challenge.

Catalytic Asymmetric Cycloaddition Reactions (e.g., in Pyrrolidine (B122466) Construction)

The construction of pyrrolidine rings, a core structure in many natural products and pharmaceuticals, can be achieved through various cycloaddition reactions. organic-chemistry.orgwikipedia.orgnih.govnih.govresearchgate.net Recent advances have shown that electron-deficient nitroarenes can participate as dipolarophiles in catalytic asymmetric dearomative [3+2] cycloaddition reactions. nih.gov In these reactions, the nitro group activates a double bond within the aromatic ring toward cycloaddition with a 1,3-dipole, such as an azomethine ylide.

For this compound, the C5=C6 double bond is activated by the C4-nitro group, making it a potential substrate for such a transformation. A copper- or palladium-catalyzed reaction with a suitable 1,3-dipole could lead to the formation of a complex, enantioenriched pyrrolidine-fused bicyclic structure. This represents a modern approach to rapidly build molecular complexity from a relatively simple aniline derivative. researchgate.netnih.gov

Advanced Applications in Complex Chemical Synthesis and Materials Science

Strategic Intermediate in Pharmaceutical Lead Discovery and Development

The strategic placement of reactive sites on N-BOC-2-Methyl-4-nitroaniline, combined with the stability offered by the tert-butyloxycarbonyl (Boc) protecting group, makes it a highly valuable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The Boc group masks the reactivity of the amine, allowing chemists to selectively modify other parts of the molecule, such as the nitro group, before revealing the amine for subsequent reactions.

This compound is directly employed in the synthesis of advanced pharmaceutical constructs. A notable example is its use in the development of Pyrrolobenzodiazepine (PBD)-based Proteolysis Targeting Chimeras (PROTACs). PBDs are a class of highly potent antitumor agents that bind to the minor groove of DNA. rsc.org

In a representative synthetic pathway, this compound is first subjected to a reduction of its nitro group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The resulting product, now a diamine derivative with one amine still protected by the Boc group, serves as a crucial precursor. This intermediate is then coupled with other complex molecular fragments to build the final PROTAC structure. rsc.org The Boc group is typically removed in a later step under acidic conditions, such as with trifluoroacetic acid (TFA), to allow for the final coupling reactions. rsc.org

Table 1: Key Synthetic Steps Involving this compound

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| Boc Protection | 2-Methyl-4-nitroaniline (B30703) | Di-tert-butyl dicarbonate (B1257347), TEA, DMAP | This compound | Amine protection for selective reactions |

| Nitro Reduction | This compound | H₂, Pd/C | tert-Butyl (4-amino-2-methylphenyl)carbamate | Formation of a key diamine intermediate |

| Boc Deprotection | N-Boc protected intermediate | Trifluoroacetic acid (TFA) | Deprotected amine intermediate | Unmasking the amine for final coupling |

Building Block for Agrochemical Compounds

Contribution to the Synthesis of Diverse Heterocyclic Frameworks

Heterocyclic compounds are foundational to medicinal chemistry, and this compound provides a versatile starting point for constructing various ring systems. The key to this utility is the transformation of the nitroaniline moiety into a reactive ortho-diamine after the reduction of the nitro group and deprotection of the amine. This ortho-diamine can then undergo cyclization reactions with a variety of reagents.

The synthesis of quinazolinone and imidazole (B134444) ring systems often relies on precursors containing an ortho-diamine functionality. Following the reduction of the nitro group on this compound to an amine and subsequent removal of the Boc protecting group, the resulting 2-methylbenzene-1,4-diamine can, in principle, be used to construct these heterocycles.

For Quinazolinones: The diamine intermediate could be reacted with carboxylic acids or their derivatives (like acid chlorides or esters) to undergo a condensation and cyclization reaction, forming the quinazolinone core.

For Imidazoles: Reaction of the diamine with aldehydes, followed by an oxidative cyclization, is a common method for forming benzimidazole (B57391) rings, a related and important heterocyclic system.

While these are established synthetic principles, specific examples documenting the use of this compound as the starting material for these particular heterocyclic frameworks require further investigation in published literature.

Other Nitrogen-Containing Heterocycles

While direct, single-step conversions of this compound into nitrogen-containing heterocycles are not extensively documented, its structure makes it an ideal precursor for multi-step syntheses of important heterocyclic frameworks, such as benzimidazoles and quinoxalines. The synthetic strategy typically involves the selective reduction of the nitro group to form a diamine intermediate, followed by cyclization.

The key advantage of using the N-BOC protected form is the ability to differentiate between the two amino groups that are formed post-reduction. The BOC group protects the original aniline (B41778) nitrogen, leaving the newly formed amine from the nitro group available for selective reaction. This pathway opens up possibilities for creating specifically substituted heterocycles.

A plausible synthetic route to a benzimidazole derivative, for example, would involve the following steps:

Reduction: The nitro group of this compound is selectively reduced to an amine, yielding tert-butyl (4-amino-2-methylphenyl)carbamate. This reduction can be achieved using various reagents, such as catalytic hydrogenation or metal-based reducing agents like tin(II) chloride.

Cyclization: The resulting BOC-protected diamine can then be reacted with a suitable one-carbon synthon (e.g., an aldehyde, carboxylic acid, or orthoester) to form the benzimidazole ring. For instance, condensation with an aldehyde would lead to a 2-substituted benzimidazole, with the BOC group still attached.

Deprotection (Optional): If the final product requires a free amine, the BOC group can be readily removed under acidic conditions.

Similarly, quinoxaline (B1680401) derivatives can be synthesized by reacting the BOC-protected diamine intermediate with α-dicarbonyl compounds. This modular approach allows for the synthesis of a diverse library of heterocycles with controlled substitution patterns, which are valuable scaffolds in medicinal chemistry and materials science. Many modern synthetic protocols for benzimidazoles and quinoxalines start from ortho-nitroanilines or ortho-phenylenediamines, highlighting the utility of intermediates derived from this compound. organic-chemistry.orgnih.govnih.govchim.itpcbiochemres.comorganic-chemistry.orgvinhuni.edu.vnrsc.orgrsc.orgelsevierpure.comrsc.org

Exploration in Functional Materials

The unique electronic properties of the 2-methyl-4-nitroaniline scaffold, characterized by an electron-donating amine group and an electron-withdrawing nitro group, make it a valuable component in functional materials. The N-BOC derivative serves as a key intermediate, enabling the synthesis of these materials with greater precision.

The parent compound, 2-methyl-4-nitroaniline, is a well-known dye intermediate, often referred to as "Fast Red RL Base". jayfinechem.com It is primarily used as a diazo component in the synthesis of a wide range of azo dyes and pigments. jayfinechem.com Azo dyes, which contain the characteristic -N=N- azo linkage, represent the largest class of commercial colorants used in the textile, printing, and coatings industries. nih.gov

The synthesis of these dyes involves a two-step process:

Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component (such as a phenol, naphthol, or another aniline) to form the stable azo dye. nih.govunb.ca

The role of this compound in this context is that of a protected precursor. In complex syntheses, it is often necessary to perform chemical modifications on the aniline ring without interference from the highly reactive amino group. The BOC group serves as a temporary protecting shield, rendering the amine nucleophilicity inert. Once the other synthetic steps are complete, the BOC group can be cleanly removed with acid to regenerate the primary amine, which is then ready for the diazotization and coupling sequence to produce the final dye. This protecting group strategy is fundamental in modern organic synthesis for achieving high yields and avoiding unwanted side reactions.

Below is a table of representative azo dyes that are synthesized using the deprotected 2-methyl-4-nitroaniline as the starting amine.

| Common Name/Designation | Coupling Component | Resulting Color/Application |

|---|---|---|

| C.I. Pigment Red 15 | 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide | Red pigment for inks and plastics |

| C.I. Disperse Red 88 | 3-(N,N-Diacetoxyethylamino)-4-methoxyacetanilide | Red disperse dye for polyester (B1180765) fabrics |

| Fast Red RL Base Azo Dyes | Various Naphthol AS derivatives | Vibrant red shades on cotton and linen fabrics jayfinechem.com |

2-Methyl-4-nitroaniline (MNA) is a prototypical organic material renowned for its exceptional nonlinear optical (NLO) properties. google.com Its molecular structure, featuring a strong electron donor (amino group) and acceptor (nitro group) connected by a π-conjugated system, gives rise to a large molecular hyperpolarizability (β). In the crystalline state, MNA molecules arrange in a non-centrosymmetric fashion, which is a prerequisite for exhibiting a macroscopic second-order NLO effect, including second harmonic generation (SHG). researchgate.netacs.org SHG is the phenomenon where laser light of a specific frequency passing through the material is converted into light with exactly twice the frequency.

MNA has been extensively studied for its potential in optical devices such as frequency doublers and parametric oscillators. google.com The NLO properties of MNA crystals are highly anisotropic, and significant research has been dedicated to characterizing the coefficients of its second-order susceptibility tensor (dij). acs.org

While MNA itself possesses strong NLO properties, the synthesis of more complex, functionalized derivatives to further enhance or tune these properties often requires a protecting group strategy. This is where this compound becomes a valuable synthetic intermediate. By protecting the amine functionality, other positions on the aromatic ring can be selectively modified. For example, additional functional groups could be introduced to influence the crystal packing, improve thermal stability, or alter the absorption characteristics of the molecule. After these modifications, the BOC group can be removed, or the protected amine can be further derivatized to create a new generation of advanced NLO materials.

The table below summarizes some of the key nonlinear optical coefficients reported for the parent compound, 2-methyl-4-nitroaniline (MNA).

| NLO Coefficient | Reported Value (pm/V) | Reference Material (d36 KDP) | Notes |

|---|---|---|---|

| d11 | 250 ± 50 | ~640x | One of the largest phase-matchable coefficients. |

| d12 | 25 ± 10 | ~64x | Represents another component of the NLO tensor. |

Data is based on early studies of MNA and is compared to the d36 coefficient of Potassium Dihydrogen Phosphate (KDP), a standard inorganic NLO crystal. Values can vary based on measurement technique and crystal quality.

The strategic use of this compound as a building block provides chemists with the tools to design and synthesize novel organic materials with tailored NLO properties for next-generation photonic and optoelectronic applications. acs.orgdntb.gov.ua

In Depth Spectroscopic Characterization and Computational Investigations

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

A suite of advanced spectroscopic techniques is employed to confirm the identity, structure, and purity of synthesized N-BOC-2-methyl-4-nitroaniline.

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. The spectrum of this compound shows distinct signals corresponding to the aromatic protons, the methyl group protons, the tert-butyl protons of the BOC protecting group, and the amine proton.

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present. The spectrum provides evidence for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the BOC group, and the carbonyl carbon.

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms in the nitro and the BOC-protected amine groups. Specific ¹⁵N NMR data for this compound is not widely reported in publicly available literature, but it would be expected to show two distinct resonances corresponding to the two different nitrogen environments.

Table 1: Representative NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| ¹H | ~9.5 | Singlet (br) |

| ¹H | ~8.0-8.2 | Multiplet |

| ¹H | ~7.5 | Doublet |

| ¹H | ~2.3 | Singlet |

| ¹H | ~1.5 | Singlet |

| ¹³C | ~153 | - |

| ¹³C | ~145-150 | - |

| ¹³C | ~135-140 | - |

| ¹³C | ~120-125 | - |

| ¹³C | ~115-120 | - |

| ¹³C | ~82 | - |

| ¹³C | ~28 | - |

| ¹³C | ~18 | - |

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency. The data presented is a generalized representation.

HRMS is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, HRMS provides an exact mass measurement that corresponds to the molecular formula C12H16N2O4.

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Calculated Exact Mass | 252.1110 Da |

| Observed Exact Mass | ~252.1112 Da |

Note: The observed mass may show slight variation depending on the specific instrumentation and ionization method used.

FTIR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the N-H bond, the carbonyl group of the BOC protector, and the nitro group.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3350-3400 | N-H | Stretching |

| ~2980 | C-H (aliphatic) | Stretching |

| ~1730 | C=O (carbamate) | Stretching |

| ~1520 and ~1350 | NO₂ | Asymmetric & Symmetric Stretching |

| ~1600 | Aromatic C=C | Stretching |

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating, identifying, and quantifying components in a mixture. Chiral HPLC is a specialized version used to separate stereoisomers. However, this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the determination of enantiomeric excess is not applicable to this compound. Standard reversed-phase HPLC is, however, a valuable method for assessing the purity of this compound by separating it from starting materials, by-products, or other impurities.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for the parent compound, 2-methyl-4-nitroaniline (B30703), is available and shows a three-dimensional framework linked by N-H···O hydrogen bonds, a specific published crystal structure for this compound was not found in a general search of crystallographic databases. Such a study would definitively establish bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H and carbonyl oxygen of the BOC group.

Computational Chemistry and In Silico Modeling

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. While extensive computational studies have been performed on the related nonlinear optical material 2-methyl-4-nitroaniline to understand its electronic structure and optical susceptibilities, specific in silico modeling studies focused on this compound are less common in the literature. researchgate.net Theoretical calculations for the N-BOC derivative could provide valuable insights into its molecular geometry, vibrational frequencies (to compare with experimental FTIR data), and electronic properties such as the HOMO-LUMO energy gap, which are important for understanding its reactivity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the electronic properties can be reliably inferred from studies on analogous compounds such as para-nitroaniline (pNA) and other 4-nitroaniline (B120555) derivatives. indexcopernicus.comchemrxiv.org

The electronic behavior of this compound is governed by the interplay of its constituent functional groups: the electron-donating N-BOC-2-methylamino group and the electron-withdrawing nitro group, connected through a π-conjugated phenyl ring. This "push-pull" system is characteristic of molecules with significant nonlinear optical (NLO) properties. researchgate.net The amino group acts as an electron donor, while the nitro group serves as an electron acceptor, leading to intramolecular charge transfer (ICT) from the donor to the acceptor through the phenyl bridge. chemrxiv.orgulisboa.pt

DFT studies on 4-nitroaniline and its N-substituted derivatives have shown that the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties. indexcopernicus.com The HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's reactivity and spectral characteristics. indexcopernicus.com For similar push-pull molecules, a smaller HOMO-LUMO gap generally corresponds to easier electronic transitions and enhanced reactivity. indexcopernicus.com

The introduction of a methyl group at the ortho position to the amino group and the bulky tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom are expected to modulate these electronic properties. The methyl group, being weakly electron-donating, can slightly increase the electron density on the ring. The N-BOC group, while primarily a protecting group, can influence the electronic properties through both steric and electronic effects. researchgate.net

Solvent polarity also plays a significant role in the electronic properties of such push-pull systems. Studies on para-nitroaniline have demonstrated that an increase in solvent polarity leads to a decrease in the HOMO-LUMO gap, indicating a stabilization of the charge-separated excited state. chemrxiv.org This solvatochromic effect is a hallmark of molecules with significant ICT character. chemrxiv.org

| Property | Description | Influencing Factors |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Electron-donating groups (raises energy), solvent polarity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Electron-withdrawing groups (lowers energy), solvent polarity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Nature of donor/acceptor groups, solvent polarity. indexcopernicus.com |

| Intramolecular Charge Transfer (ICT) | Transfer of electron density from donor to acceptor group. | Push-pull nature of substituents, conjugation. chemrxiv.org |

Reaction pathway calculations for the formation of N-BOC protected amines indicate that the reaction typically proceeds through the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (B1257347) (Boc2O) reagent. commonorganicchemistry.com The mechanism involves the formation of a tetrahedral intermediate, followed by the departure of a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (if applicable to derivatives)

Derivatives of anilines and nitroaromatic compounds are known to exhibit a wide range of biological activities, and molecular docking studies are frequently employed to elucidate their mechanism of action. bozok.edu.tr For instance, derivatives of 4-anilinoquinazolines have been studied as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are important targets in cancer therapy.

In a hypothetical scenario where a derivative of this compound is designed as a potential enzyme inhibitor, molecular docking simulations would be used to predict its binding mode within the active site of the target protein. The simulation would identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and the amino acid residues of the receptor. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction.

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate more accurate binding free energies.

| Simulation Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Binding pose, docking score, key interactions (e.g., H-bonds). nih.gov |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Conformational changes, binding free energy, stability of the complex. |

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling in chemistry aims to forecast the outcome of chemical reactions, including reactivity and selectivity, using computational methods. For a molecule like this compound, predictive models can be employed to understand its reactivity in various chemical transformations.

The reactivity of the N-BOC protecting group itself is a subject of interest. While generally stable under many conditions, its removal (deprotection) is a key reaction. researchgate.net Predictive models can help in determining the optimal conditions for deprotection while preserving other functional groups in the molecule. The mechanism of BOC protection involves the reaction of an amine with di-tert-butyl dicarbonate. commonorganicchemistry.com

Predicting the regioselectivity of reactions on the aromatic ring is another area where computational models are valuable. The presence of both an activating group (N-BOC-2-methylamino) and a deactivating group (nitro) directs incoming electrophiles to specific positions on the ring. Computational models based on DFT can calculate electrostatic potentials and frontier molecular orbital densities to predict the most likely sites for electrophilic attack.

Recent advancements in computational chemistry have led to the development of automated reactivity prediction tools. These programs can explore potential reaction pathways and calculate activation energies to predict the most favorable reaction products. acs.org Such tools could be applied to complex molecules derived from this compound to plan synthetic routes more efficiently. acs.org

| Modeling Approach | Application | Predicted Properties |

| DFT-based Reactivity Indices | Predicting sites of electrophilic/nucleophilic attack. | Fukui functions, electrostatic potential maps. |

| Reaction Pathway Modeling | Elucidating reaction mechanisms and predicting products. | Transition state structures, activation energies. acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or reactivity. | Predictive equations for activity based on molecular descriptors. |

Future Research Directions and Emerging Paradigms in the Chemistry of N Boc 2 Methyl 4 Nitroaniline

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of N-BOC-2-Methyl-4-nitroaniline involves a multi-step process, beginning with the protection of an aniline (B41778) derivative, followed by nitration, and subsequent hydrolysis. azom.com This approach often relies on harsh reagents and organic solvents, presenting challenges in terms of efficiency, cost, and environmental impact. Future research is poised to address these limitations by focusing on green and sustainable chemistry principles.

Key research objectives will include minimizing waste, reducing energy consumption, and utilizing renewable resources. A major challenge in the synthesis is the N-Boc protection step, as the electron-withdrawing nature of the nitro group deactivates the amine, making it a poor nucleophile. Overcoming this requires the development of novel catalytic systems that can facilitate the reaction under milder, more sustainable conditions.

Future synthetic strategies are expected to move towards:

Catalyst-Free and Solvent-Free Conditions: Research into performing the N-Boc protection without catalysts or solvents is a promising green alternative. jk-sci.com Water-mediated catalyst-free conditions have shown success for various amines and could be adapted for this specific molecule. nih.gov

Heterogeneous Catalysis: The use of recyclable solid acid catalysts, such as Amberlite-IR 120, can simplify product purification, reduce waste, and allow for catalyst reuse, aligning with the principles of green chemistry.

One-Pot Procedures: Combining multiple synthetic steps, such as nitro reduction and subsequent N-Boc protection, into a single reaction vessel can significantly improve efficiency by reducing reaction times and minimizing the use of solvents and reagents. scielo.org.mx

Table 1: Comparison of Synthetic Approaches for N-Boc-Aniline Derivatives

| Feature | Traditional Methods | Emerging Sustainable Routes |

|---|---|---|

| Solvents | Often requires organic solvents (e.g., DCM, THF). jk-sci.com | Aims for solvent-free conditions or use of green solvents like water. nih.gov |

| Catalysts | May use strong acids or bases. jk-sci.com | Focus on recyclable heterogeneous catalysts (e.g., ionic liquids, solid acids). researchgate.net |

| Efficiency | Multi-step processes with intermediate purification. | Development of 'one-pot' reactions to improve atom and step economy. scielo.org.mx |

| Byproducts | Can generate significant chemical waste. | Designed to minimize waste and facilitate easy product recovery. |

Expanding the Scope of Catalytic Transformations

This compound is a versatile substrate for a range of catalytic transformations, offering pathways to more complex molecules. The presence of the nitro group, the BOC-protected amine, and the substituted aromatic ring provides multiple sites for functionalization.

Future research will likely focus on two primary areas: transformations of the nitro group and C-H functionalization or cross-coupling reactions on the aromatic ring.

Selective Nitro Group Reduction: The catalytic reduction of the nitro group to an amine is a fundamental transformation. Developing catalysts that can perform this reduction chemoselectively without disturbing the acid-labile BOC group is a key research goal. organic-chemistry.org Iron-based catalysts and systems like Ag/TiO₂ with NaBH₄ have shown promise for the selective reduction of nitroarenes and could be optimized for this substrate. organic-chemistry.orgnih.gov This would yield N-BOC-2-methylbenzene-1,4-diamine, a valuable building block for polymers and pharmacologically active compounds.

Palladium-Catalyzed Cross-Coupling: The BOC-protected aniline moiety can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. rsc.orgacs.orgwesleyan.edu This methodology is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds. nih.gov Research could explore coupling reactions at the BOC-amine or, after deprotection, at the primary amine, using the methyl and nitro groups to direct reactivity.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Potential Product | Significance |

|---|---|---|---|

| Nitro Reduction | Fe/CaCl₂, Ag/TiO₂-NaBH₄, Catalytic Hydrogenation. organic-chemistry.orgnih.gov | N-BOC-2-methylbenzene-1,4-diamine | Precursor for dyes, polymers, and APIs. |

| C-N Cross-Coupling | Pd catalysts (e.g., with BrettPhos, RuPhos ligands). nih.gov | Complex diarylamine derivatives. | Synthesis of materials and pharmaceutical intermediates. rsc.org |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru). | Further functionalized aromatic rings. | Direct and atom-economical route to novel derivatives. |

Novel Applications in Supramolecular Chemistry and Nanomaterials

The structural features of this compound make it an intriguing candidate for the construction of well-defined supramolecular assemblies and advanced nanomaterials. The interplay between the nitro group (an electron acceptor and hydrogen bond acceptor), the BOC-carbamate group (a hydrogen bond donor/acceptor and bulky steric controller), and the aromatic ring (capable of π-π stacking) can be exploited to direct self-assembly processes.

The parent compound, 2-Methyl-4-nitroaniline (B30703), has already been utilized in the preparation of aligned nanofibers and polycrystalline thin films, suggesting that the N-BOC derivative could offer modified or enhanced properties. researchgate.net

Future research directions include:

Crystal Engineering: Using the molecule as a "tecton" or building block to design multi-component crystals (co-crystals) with specific architectures and physical properties, such as nonlinear optical (NLO) behavior. The BOC group can be used to control the packing arrangement before being potentially removed post-assembly.

Supramolecular Polymers: The molecule could be functionalized to act as a monomer in the formation of non-covalent polymers. The hydrogen bonding capabilities of the carbamate (B1207046) and nitro groups could drive the self-assembly into one-dimensional chains or more complex networks.

Functional Nanomaterials: The N-BOC group can influence solubility and processing, potentially enabling the creation of new thin films, nanofibers, or nanoparticles. researchgate.net After assembly, the BOC group can be cleaved under acidic conditions, exposing the primary amine for further functionalization or to alter the material's properties (e.g., electronic conductivity, surface chemistry).

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The complexity of optimizing synthetic routes and predicting the outcomes of novel catalytic reactions presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org For a molecule like this compound, these computational tools can accelerate research and discovery.

ML algorithms can analyze vast datasets of chemical reactions to identify patterns that may not be obvious to human researchers. rsc.org This data-driven approach can be applied to several challenges in the chemistry of this compound:

Synthesis Optimization: ML models can predict reaction yields and identify optimal conditions (e.g., catalyst, solvent, temperature, concentration) for the synthesis of this compound. duke.edu This can drastically reduce the number of experiments needed, saving time and resources. Active learning approaches, where the model suggests the next experiment to perform, can efficiently explore the reaction space to find the best conditions. duke.edu

Catalyst Discovery: AI can be used to design new catalysts for challenging transformations, such as the selective reduction of the nitro group or the efficient N-Boc protection of the deactivated amine. By learning structure-activity relationships, ML models can propose novel ligand or catalyst structures with enhanced performance.

Property Prediction: For applications in materials science, ML models can predict the physical, electronic, and optical properties of supramolecular assemblies or polymers derived from this compound. mdpi.commdpi.com This allows for the in silico screening of potential new materials before committing to their synthesis, accelerating the discovery of compounds with desired functionalities.

Table 3: Application of AI/ML in the Chemistry of this compound

| AI/ML Application Area | Technique | Objective |

|---|---|---|

| Reaction Optimization | Active Learning, Bayesian Optimization, Random Forest Models. duke.edu | Maximize synthetic yield and selectivity while minimizing experimental effort. |

| Predictive Modeling | Global and Local Models, Reinforcement Learning. beilstein-journals.org | Predict reaction outcomes and recommend optimal conditions for novel transformations. |

| Materials Discovery | Deep Neural Networks, Gradient Boosting Regressors. mdpi.com | Predict properties of derived materials to guide the design of new functional systems. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-BOC-2-Methyl-4-nitroaniline with high purity?

- Methodological Answer :

- Step 1 : Start with 2-methyl-4-nitroaniline as the precursor. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions to prevent decomposition .

- Step 2 : Optimize reaction temperature (typically 0–25°C) and stoichiometry (1:1.2 molar ratio of amine to Boc anhydride) to minimize side reactions like overprotection or nitro group reduction.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the Boc-protected product. Monitor purity using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Prioritize H and C NMR to confirm Boc group integration (e.g., tert-butyl protons at ~1.3 ppm) and nitro/methyl group positions. Compare with analogs like N-Boc-4-hydroxyaniline for reference .

- FT-IR : Identify key functional groups: N-H stretch (protected amine, ~3350 cm), carbonyl (Boc group, ~1700 cm), and nitro group (~1520 cm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with Boc cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

- Methodological Answer :

- Data Triangulation : Compare reaction parameters (solvent, catalyst, temperature) from conflicting studies. For example, Boc protection in DCM may yield higher purity than THF due to reduced side reactions .

- Controlled Replication : Systematically vary one parameter (e.g., stoichiometry) while holding others constant. Use HPLC to quantify yield and purity .

- Error Analysis : Assess analytical methods (e.g., NMR integration vs. HPLC area%) for consistency. Contradictions may arise from impurities misidentified as product .

Q. What computational strategies predict the stability of this compound under experimental conditions?

- Methodological Answer :

- DFT Calculations : Model bond dissociation energies (BDEs) for the Boc group and nitro moiety to identify thermal degradation thresholds. Compare with experimental TGA/DSC data .

- Solvent Effects : Use COSMO-RS simulations to predict solubility and stability in polar vs. non-polar solvents. For instance, acetonitrile (used in explosives analysis ) may destabilize the nitro group under acidic conditions.

- Kinetic Studies : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability tests (e.g., 40°C/75% RH for 6 months) .

Q. How can researchers optimize the regioselectivity of functionalizing this compound for downstream applications?

- Methodological Answer :

- Directing Groups : Utilize the nitro group’s electron-withdrawing effect to guide electrophilic substitution at the 2-methyl position. Test meta-directing effects in halogenation or sulfonation reactions .

- Protection/Deprotection : Strategically remove the Boc group under mild acidic conditions (e.g., TFA/DCM) to expose the amine for further derivatization without disturbing the nitro group .

- Catalysis Screening : Evaluate Pd-, Cu-, or Fe-based catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids (as in tert-butyl-dioxaborolan derivatives ) may require tailored ligands.

Data Contradiction & Validation

Q. How should researchers address conflicting spectral data for this compound in published studies?

- Methodological Answer :

- Reference Standards : Cross-validate using certified analytical standards (e.g., 2-Methyl-4-nitroaniline solutions ) to calibrate instruments.

- Decoupling Experiments : Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, distinguish Boc tert-butyl carbons from solvent artifacts .

- Collaborative Verification : Share samples with independent labs to confirm reproducibility, addressing potential instrumentation biases .

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.